FXR Partial Agonist Activity: EC₅₀ of 11 μM in HEK293 Reporter Assay
Oxolane-3-sulfonamide demonstrates measurable, albeit modest, partial agonist activity at the human farnesoid X receptor (FXR), with an EC₅₀ of 11,000 nM (11 μM) in a HEK293 cell-based luciferase reporter gene assay [1]. This provides a benchmark for this minimal sulfonamide fragment: the unsubstituted oxolane-3-sulfonamide core itself has quantifiable, albeit weak, engagement with the FXR ligand-binding domain, serving as a reference point from which elaborated derivatives achieve enhanced potency. This activity is contextually relevant because the compound is explicitly used as a key intermediate in patent-protected FXR modulator series (WO-2019084300-A1, US-2021380585-A1) where structural elaboration off the sulfonamide nitrogen yields high-affinity hormone receptor modulators .
| Evidence Dimension | FXR agonist activity (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 11,000 nM (partial agonist) at human FXR in HEK293 cells (luciferase reporter assay) |
| Comparator Or Baseline | No direct head-to-head comparator data available within the same assay for close structural analogs (e.g., tetrahydrofuran-2-sulfonamide or acyclic sulfonamides). Class-level baseline: potent FXR agonists (e.g., obeticholic acid) exhibit EC₅₀ values in the low nanomolar range. |
| Quantified Difference | Oxolane-3-sulfonamide is a weak partial agonist fragment; potent elaborated FXR agonists achieve EC₅₀ values approximately 1,000- to 10,000-fold lower. The value of this data lies in establishing the fragment's baseline engagement, not in potency comparison. |
| Conditions | Human FXR (NR1H4) transfected in HEK293 cells; luciferase reporter gene assay after 24 h incubation. Data curated by ChEMBL (CHEMBL3781062) and hosted in BindingDB (BDBM50152147). |
Why This Matters
This quantitatively confirms that oxolane-3-sulfonamide is not an inert linker but an active pharmacophoric fragment with measurable FXR engagement, supporting its documented use as the starting scaffold in patent-protected FXR modulator programs for metabolic disease.
- [1] BindingDB. Entry BDBM50152147 (CHEMBL3781062). EC₅₀ = 1.10E+4 nM for human FXR partial agonist activity in HEK293 luciferase reporter assay. Data curated from ChEMBL. View Source
